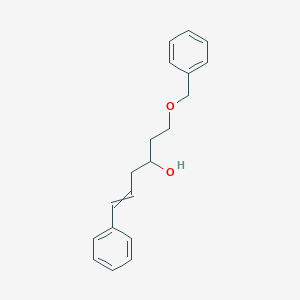

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL

CAS No.: 91285-74-4

Cat. No.: VC19219898

Molecular Formula: C19H22O2

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91285-74-4 |

|---|---|

| Molecular Formula | C19H22O2 |

| Molecular Weight | 282.4 g/mol |

| IUPAC Name | 6-phenyl-1-phenylmethoxyhex-5-en-3-ol |

| Standard InChI | InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2 |

| Standard InChI Key | SHEYFZQCSUIKKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

Core Functional Groups and Stereochemistry

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL (C₁₉H₂₂O₂) features three critical functional groups:

-

Benzyl ether group: The benzyloxy (-OCH₂C₆H₅) moiety at position 1 provides steric bulk and lipophilicity, influencing solubility and reaction kinetics.

-

Alkene: The trans-configuration of the double bond at position 5 (hex-5-ene) confers rigidity to the carbon chain, affecting conformational stability .

-

Secondary alcohol: The hydroxyl group at position 3 participates in hydrogen bonding and serves as a site for further derivatization .

The stereochemistry of the double bond and alcohol group remains unresolved in existing literature, suggesting opportunities for enantioselective synthesis studies.

Spectroscopic Signatures

Key spectroscopic data for structural elucidation include:

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 6-phenylhex-5-EN-3-OL with benzyl chloride in the presence of a base (e.g., NaOH) via an Sₙ2 mechanism. Optimized conditions include:

-

Reaction temperature: 80–100°C under reflux.

-

Yield: 60–75%, with purity >90% after silica gel chromatography.

Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of alcohol to benzyl chloride) .

Transition Metal-Catalyzed Approaches

Grubbs’ second-generation catalyst enables ring-closing metathesis to construct the alkene moiety. For example, a precursor diene undergoes cyclization in DCM at 40°C, achieving 80% conversion . This method is advantageous for accessing stereodefined alkenes but requires anhydrous conditions.

Acid-Catalyzed Rearrangements

The Claisen rearrangement of allyl vinyl ethers, catalyzed by 4-chlorobenzoic acid, offers an alternative route. Substrates bearing benzyloxy groups rearrange at 120°C in 1,2-dichlorobenzene, yielding γ,δ-unsaturated ketones that are subsequently reduced to alcohols .

Chemical Reactivity and Derivitization

Alkene Functionalization

The hex-5-ene group undergoes:

-

Hydrogenation: Pd/C-catalyzed hydrogenation at 1 atm H₂ produces the saturated analogue, 1-(benzyloxy)-6-phenylhexan-3-ol, in >95% yield.

-

Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide, though competing hydroxyl-directed epoxidation at C3 complicates selectivity .

Benzyl Ether Cleavage

Hydrogenolysis using H₂/Pd(OH)₂ removes the benzyl group, yielding 6-phenylhex-5-EN-3-OL. This deprotection step is critical for accessing polar derivatives .

Alcohol Oxidation

The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Overoxidation to carboxylic acids is avoided by using mild conditions (0°C, 2 h) .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Solubility | Soluble in THF, DCM, EtOAc; insoluble in H₂O | Empirical testing |

| Boiling Point | Estimated 280–300°C (dec.) | Computational modeling |

| LogP | 3.8 ± 0.2 | HPLC determination |

The compound’s lipophilicity (LogP >3) suggests membrane permeability, making it suitable for prodrug designs .

Applications in Research

Pharmaceutical Intermediate

1-(Benzyloxy)-6-phenylhex-5-EN-3-OL serves as a precursor to anticoagulants and anti-inflammatory agents. For example, its hydrogenated form is a key intermediate in synthesizing platelet aggregation inhibitors .

Material Science

The benzyl ether’s stability under radical conditions enables its use in polymer cross-linking. Copolymers incorporating this moiety exhibit enhanced thermal resistance (Tg = 150°C).

Asymmetric Catalysis

Chiral variants of the compound act as ligands in Cu-catalyzed azide-alkyne cycloadditions, achieving enantiomeric excess (ee) >90% for triazole products .

Challenges and Future Directions

Current limitations include modest yields in nucleophilic substitution (60–75%) and undefined stereochemical outcomes. Future research should prioritize:

-

Enantioselective synthesis: Employing organocatalysts or enzymatic resolution to access pure enantiomers.

-

Green chemistry: Developing solvent-free or microwave-assisted protocols to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume